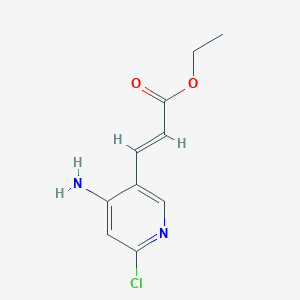
ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group, a chlorine atom, and an ethyl ester group attached to a pyridine ring. Such compounds are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-6-chloropyridine and ethyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
Ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
Ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups in the pyridine ring may play a crucial role in binding to biological targets, leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
相似化合物的比较
Similar Compounds
Ethyl (E)-3-(4-amino-6-bromopyridin-3-yl)prop-2-enoate: Similar structure with a bromine atom instead of chlorine.
Ethyl (E)-3-(4-amino-6-fluoropyridin-3-yl)prop-2-enoate: Similar structure with a fluorine atom instead of chlorine.
Ethyl (E)-3-(4-amino-6-methylpyridin-3-yl)prop-2-enoate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific combination of functional groups in this compound may result in distinct properties compared to its analogs.
属性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC 名称 |
ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-15-10(14)4-3-7-6-13-9(11)5-8(7)12/h3-6H,2H2,1H3,(H2,12,13)/b4-3+ |
InChI 键 |
GUZYLWPHTZBWNV-ONEGZZNKSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=CN=C(C=C1N)Cl |
规范 SMILES |
CCOC(=O)C=CC1=CN=C(C=C1N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B13902015.png)



![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide](/img/structure/B13902046.png)





